molecular formula C4H6ClFO2 B3031612 Methyl 3-chloro-2-fluoropropanoate CAS No. 55900-27-1

Methyl 3-chloro-2-fluoropropanoate

Cat. No. B3031612
CAS RN: 55900-27-1
M. Wt: 140.54 g/mol
InChI Key: RJKRCTOAJWVFOZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoropropanoate (MCFP) is a derivative of methyl 2-fluoro-3-hydroxypropanoate (MFHP), which itself is a precursor to methyl 2-fluoroacrylate (MFA). MCFP is part of a strategy to extend the storage life of MFA and reduce its shipment and storage costs .

Synthesis Analysis

The synthesis of MCFP involves a novel and facile method that utilizes Claisen salts and formaldehyde in water. This process begins with the addition of 37% formaldehyde aqueous solution to a mixture of Claisen salt and NaHCO3 at room temperature, resulting in MFHP with a yield of 81.3%. Although the synthesis of MCFP is not directly described, it is implied that MCFP can be easily converted from MFHP .

Molecular Structure Analysis

While the molecular structure of MCFP is not directly discussed in the provided papers, the structure of a related compound, methyl hypofluorite (CH3OF), has been characterized by various spectroscopic methods, including infrared spectroscopy, mass spectrometry, and NMR spectroscopy. These techniques could similarly be applied to MCFP to deduce its molecular structure .

Chemical Reactions Analysis

Methyl hypofluorite, a related compound, has been shown to add across various double bonds to form fluoro methoxy adducts. This reactivity suggests that MCFP may also participate in similar addition reactions due to the presence of fluorine, which is known for its high reactivity . Additionally, the synthesis of optically active 2-fluoropropanoic acid and its analogs, which are structurally related to MCFP, involves the use of sulfonates and potassium fluoride in formamide, indicating that MCFP could potentially be used in the synthesis of optically active compounds .

Physical and Chemical Properties Analysis

The physical properties of MCFP are not explicitly detailed in the provided papers. However, the synthesis of related fluorinated compounds often requires careful control of reaction conditions due to the potential for high reactivity and volatility of fluorine-containing molecules. For example, methyl hypofluorite is moderately long-lived but can explode upon rapid warming, indicating that MCFP may also require careful handling . The synthesis of other related compounds, such as methyl 3-hydroxypropanoate, involves specific reaction temperatures and pressures to achieve high yields, suggesting that similar conditions may be important for the synthesis and handling of MCFP .

Scientific Research Applications

Synthesis and Derivatives

Methyl 3-chloro-2-fluoropropanoate (MCFP) is a key intermediate in the synthesis of various compounds. Fu et al. (2022) developed a novel method for synthesizing Methyl 2-fluoro-3-hydroxypropanoate (MFHP), which is easily converted into MCFP. This method is based on Claisen salts and formaldehyde in water, offering a more efficient route for the synthesis of MFHP and subsequently MCFP (Fu et al., 2022).

Application in Energetic Compounds

Research by Baum et al. (1981) explored the use of fluoronitro polymers for pyrotechnics applications, utilizing compounds synthesized from 3-chloro-3,3-difluoropropionate. Although their attempts to create stable adducts through Michael addition reactions were unsuccessful, this research demonstrates the potential of MCFP derivatives in the field of energetic materials (Baum et al., 1981).

Chiral Stationary Phases for Chromatography

Chankvetadze et al. (1997) investigated 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates of cellulose and amylose, which are closely related to MCFP. These compounds were used as chiral stationary phases for high-performance liquid chromatography (HPLC), showcasing the role of MCFP derivatives in enhancing the chiral discrimination in HPLC (Chankvetadze et al., 1997).

Synthesis of Fluorinated Furans

Hajduch et al. (2014) synthesized 5-alkyl-3,4-difluorofuran-2(5H)-ones, starting with methyl 2,3,3-trifluoroprop-2-enoate and progressing through a series of reactions including cyclization of fluorinated 4-hydroxyalkanoates. This study indicates the importance of MCFP in the synthesis of complex fluorinated organic compounds (Hajduch et al., 2014).

properties

IUPAC Name

methyl 3-chloro-2-fluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClFO2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKRCTOAJWVFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296238
Record name Methyl 3-chloro-2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55900-27-1
Record name Methyl 3-chloro-2-fluoropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55900-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-propionic acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055900271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-chloro-2-fluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-chloro-2-fluoropropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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